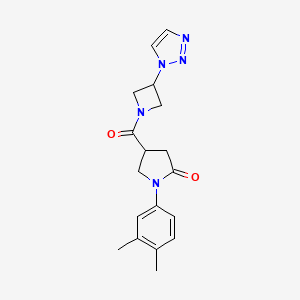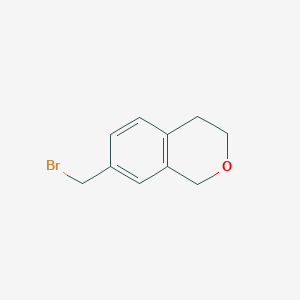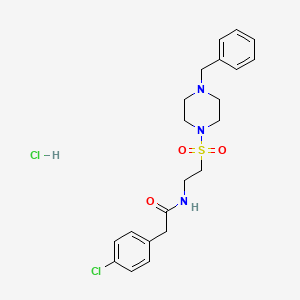![molecular formula C26H23ClN4O2S B3001546 3-[3-(4-苄基哌嗪-1-羰基)苯基]-7-氯-2-亚磺酰基-1H-喹唑啉-4-酮 CAS No. 422530-32-3](/img/no-structure.png)
3-[3-(4-苄基哌嗪-1-羰基)苯基]-7-氯-2-亚磺酰基-1H-喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied for their potential use in treating various diseases, including viral infections, hypertension, cancer, tuberculosis, and as anticonvulsant and antihistaminic agents .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves innovative routes to improve yields and reduce reaction times. For instance, microwave-assisted synthesis has been employed to create 2,3-disubstituted quinazolin-4(3H)-ones, which are characterized by spectral analysis . Another approach includes the cyclocondensation of amino-substituted quinazolinones with one-carbon donors to produce triazoloquinazolinones . These methods demonstrate the versatility and adaptability of synthetic strategies to produce various quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is typically confirmed using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis . These compounds often feature a benzyl group attached to the quinazolinone core and may include additional substituents that confer specific biological activities.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, cyclocondensation, and cyclization, to produce a wide array of compounds with different substituents and biological properties . These reactions are crucial for the diversification of the quinazolinone scaffold and the exploration of its pharmacological potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compounds' suitability for drug development, including their bioavailability and pharmacokinetics. The antiviral, antihypertensive, anticancer, antimicrobial, antitubercular, anticonvulsant, and antihistaminic activities of these compounds are evaluated in vitro and in vivo, providing insights into their therapeutic potential .
Relevant Case Studies
Several studies have demonstrated the effectiveness of quinazolinone derivatives against various diseases. For example, certain derivatives have shown potent antiviral activities against respiratory and biodefense viruses , while others have exhibited significant antihypertensive effects in spontaneously hypertensive rats . Additionally, some quinazolinone compounds have been identified as promising anticancer agents, with the ability to target EGFR-tyrosine kinase . The antimicrobial and antitubercular activities of these derivatives have also been evaluated, with some compounds showing activity equivalent to standard treatments like isoniazid . Furthermore, the anticonvulsant and antihistaminic properties of quinazolinone derivatives have been investigated, revealing compounds with significant effects and minimal sedation compared to reference standards .
科学研究应用
抗癌应用
- Noolvi 和 Patel(2013 年)的一项研究讨论了喹唑啉衍生物的合成和表征,包括本化合物。这些衍生物对 CNS SNB-75 癌细胞系表现出显着的活性,表明它们作为抗肿瘤剂的潜力 (Noolvi & Patel, 2013)。
抗菌活性
- Patel、Patel 和 Patel(2010 年)报道了具有显着抗菌和抗真菌活性的喹唑啉-4(3H)-酮的合成。这表明该化合物作为抗菌剂的潜力 (Patel, Patel, & Patel, 2010)。
抗病毒特性
- Kumar 等人(2010 年)制备了一系列喹唑啉衍生物并评估了它们的抗病毒活性。他们发现这些化合物对多种病毒表现出显着的抗病毒活性,突出了该化合物在抗病毒疗法中的潜在用途 (Kumar, Ganguly, Veerasamy, & De Clercq, 2010)。
抗结核评价
- Anand 等人(2011 年)的研究评估了一系列喹唑啉-4(3H)-酮的抗结核活性。他们发现这些化合物对结核分枝杆菌表现出显着的活性,表明它们在结核病治疗中的潜在用途 (Anand, Narasimhan, Pradeep Chandran, & Jayaveera, 2011)。
抗组胺药
- Alagarsamy 和 Parthiban(2014 年)合成了新型喹唑啉-4(3H)-酮,并评估了它们的 H1-抗组胺活性。他们的发现表明这些化合物可以被开发成新的抗组胺药 (Alagarsamy & Parthiban, 2014)。
人心脏激肽酶抑制剂
- Fukami 等人(2000 年)研究了一系列喹唑啉衍生物抑制人心脏激肽酶的能力。他们的结果表明,这些化合物具有作为治疗心血管疾病的抑制剂的潜力 (Fukami et al., 2000)。
抗惊厥药和抗抑郁药
- Amir、Ali 和 Hassan(2013 年)合成了喹唑啉-4(3H)-酮并评估了它们的抗惊厥和抗抑郁活性。他们的研究表明,这些化合物在治疗神经系统疾病中具有潜在应用 (Amir, Ali, & Hassan, 2013)。
作用机制
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and substitution reactions.", "Starting Materials": [ "4-benzylpiperazine-1-carboxylic acid", "4-nitrophenyl chloroformate", "2-amino-3-chloro-6-methylbenzoic acid", "thiourea", "triethylamine", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "The synthesis of the intermediate compound 3-(4-benzylpiperazine-1-carbonyl)phenylamine involves the reaction of 4-benzylpiperazine-1-carboxylic acid with 4-nitrophenyl chloroformate in the presence of triethylamine and dimethylformamide.", "The intermediate compound 3-(4-benzylpiperazine-1-carbonyl)phenylamine is then condensed with 2-amino-3-chloro-6-methylbenzoic acid in the presence of thiourea and sodium hydroxide to form the intermediate compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-thioxo-1H-quinazolin-4-one.", "The intermediate compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-thioxo-1H-quinazolin-4-one is then treated with hydrochloric acid and ethanol to form the final compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS 编号 |
422530-32-3 |
分子式 |
C26H23ClN4O2S |
分子量 |
491.01 |
IUPAC 名称 |
3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H23ClN4O2S/c27-20-9-10-22-23(16-20)28-26(34)31(25(22)33)21-8-4-7-19(15-21)24(32)30-13-11-29(12-14-30)17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,28,34) |
InChI 键 |
XQIUKJPRUJGQSZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)



![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)


![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)